1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene
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Overview
Description
1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene: is a brominated aromatic compound with the molecular formula C9H7Br5O . This compound is characterized by the presence of five bromine atoms and an ethoxymethyl group attached to a benzene ring. It is known for its high bromine content, which imparts unique chemical properties and makes it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene typically involves the bromination of an appropriate benzene derivative. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using efficient and cost-effective methods. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ethoxymethyl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to remove bromine atoms or modify the ethoxymethyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological effects.
Medicine: Research on the potential medicinal properties of brominated compounds may involve this compound.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene involves its interaction with molecular targets and pathways in chemical reactions. The bromine atoms and the ethoxymethyl group play crucial roles in determining the reactivity and selectivity of the compound in various reactions. The specific pathways and targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
Decabromodiphenyl ether (DBDPE): Another brominated aromatic compound with similar applications in flame retardants.
Pentabromophenyl ether: A compound with a similar structure but different functional groups.
Decabromodiphenylethane: A related compound with multiple bromine atoms and similar industrial uses.
Uniqueness: 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This uniqueness makes it valuable in specific applications where such properties are desired .
Properties
CAS No. |
79415-46-6 |
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Molecular Formula |
C9H7Br5O |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-(ethoxymethyl)benzene |
InChI |
InChI=1S/C9H7Br5O/c1-2-15-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H2,1H3 |
InChI Key |
XFODZBFAUIPPPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
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